molecular formula C7H8F3N3O B11090441 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine

4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine

Cat. No.: B11090441
M. Wt: 207.15 g/mol
InChI Key: HOQNIJUTZWFBNI-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine typically involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles. For instance, the reaction of pentafluoropyridine with hydrazine hydrate in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at reflux conditions can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as hydrazine hydrate, potassium carbonate, and dimethylformamide.

    Oxidation and reduction: Common oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine involves its interaction with various molecular targets. The fluorine atoms increase the lipophilicity of the compound, enhancing its ability to cross biological membranes. The hydrazinyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H8F3N3O

Molecular Weight

207.15 g/mol

IUPAC Name

(4-ethoxy-3,5,6-trifluoropyridin-2-yl)hydrazine

InChI

InChI=1S/C7H8F3N3O/c1-2-14-5-3(8)6(10)12-7(13-11)4(5)9/h2,11H2,1H3,(H,12,13)

InChI Key

HOQNIJUTZWFBNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC(=C1F)F)NN)F

Origin of Product

United States

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